Cas no 114334-88-2 (Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-)

Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- structure
114334-88-2 structure
Product Name:Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-
Numero CAS:114334-88-2
MF:C21H27N3O
MW:337.45858502388
CID:157602
PubChem ID:3087379
Update Time:2025-04-19

Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-
    • 2,6-ditert-butyl-4-(1-methyl-2H-pyrazolo[3,4-b]pyridin-3-ylidene)cyclohexa-2,5-dien-1-one
    • DTXSID90921331
    • 2,6-Di-tert-butyl-4-(1-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-ylidene)cyclohexa-2,5-dien-1-one
    • Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1H-pyrazolo(3,4-b)pyridin-3-yl)-
    • SCHEMBL10530734
    • 114334-88-2
    • GRPIDIKDPXUHDH-UHFFFAOYSA-N
    • 3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
    • 3-(3,5-Di-tertiary-butyl-4-hydroxyphenyl)-1-methyl-1H-pyrazolo(3,4-b)pyridine
    • 2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1H-pyrazolo(3,4-b)pyridin-3-yl)phenol
    • Inchi: 1S/C21H27N3O/c1-20(2,3)15-11-13(12-16(18(15)25)21(4,5)6)17-14-9-8-10-22-19(14)24(7)23-17/h8-12,25H,1-7H3
    • Chiave InChI: GRPIDIKDPXUHDH-UHFFFAOYSA-N
    • Sorrisi: OC1C(=CC(C2C3=CC=CN=C3N(C)N=2)=CC=1C(C)(C)C)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 337.21561
  • Massa monoisotopica: 337.215412493g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 443
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.5
  • Superficie polare topologica: 50.9Ų

Proprietà sperimentali

  • PSA: 45.23
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti